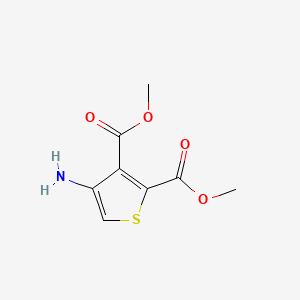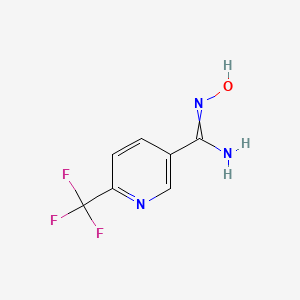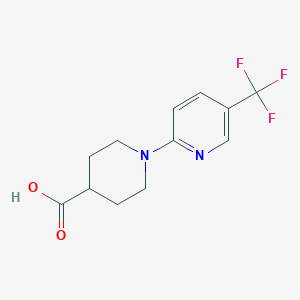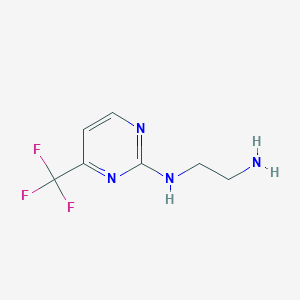
Methyl-4-Methoxythiophen-3-carboxylat
Übersicht
Beschreibung
Methyl 4-methoxythiophene-3-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical syntheses and applications, including pharmaceuticals and materials science. The methoxy and carboxylate groups on the thiophene ring influence the compound's reactivity and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of methyl 4-methoxythiophene-3-carboxylate and related compounds involves various chemical reactions. For instance, the Dieckmann reaction has been utilized to convert methyl 3-(methoxycarbonylmethylthio)-propionate to methyl 4-oxotetrahydrothiophene-3-carboxylate, showcasing the transformation of methoxy-substituted thiophene derivatives . Additionally, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles demonstrates the versatility of methoxy-substituted thiophenes in creating sulfonyl-containing thiophene carboxylates .
Molecular Structure Analysis
The molecular structure of methyl 4-methoxythiophene-3-carboxylate can be inferred from studies on similar compounds. For example, the molecular and crystal structures of various thiophene derivatives have been determined using techniques such as single crystal X-ray diffraction, which provides insights into the geometrical parameters and stability of these molecules . The presence of methoxy and carboxylate groups can influence the overall molecular conformation and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Methyl 4-methoxythiophene-3-carboxylate can undergo a range of chemical reactions. The reactivity of the carboxylate and methoxy groups allows for transformations such as halogenation, nitration, and alkylation . These reactions can lead to the formation of various functionalized thiophene derivatives, which are useful in the synthesis of more complex molecules. The methoxy group, in particular, can participate in electron-donating interactions that affect the electronic properties of the thiophene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-methoxythiophene-3-carboxylate are influenced by its functional groups. The methoxy group can contribute to the solubility of the compound in organic solvents, while the carboxylate group can engage in hydrogen bonding and other non-covalent interactions . Theoretical calculations, such as HF/3-21G* ab initio calculations, can provide detailed information on the conformational preferences and potential energy surfaces of methoxy-substituted thiophenes, which are relevant for understanding their physical properties .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate, einschließlich Methyl-4-Methoxythiophen-3-carboxylat, wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Diese Verbindungen können so konzipiert werden, dass sie bestimmte Krebszelllinien angreifen, was einen Weg für die Entwicklung neuer Chemotherapeutika eröffnet. Zum Beispiel haben bestimmte Thiophen-Analoga Wirksamkeit gegen menschliche Lungenkrebszelllinien gezeigt, was ein vielversprechendes Gebiet für weitere Forschung und Medikamentenentwicklung nahelegt .
Anti-mikrobielle Aktivität
Die antimikrobiellen Eigenschaften von Thiophenverbindungen sind im Kampf gegen arzneimittelresistente Bakterien von Bedeutung. This compound kann zur Synthese von Derivaten verwendet werden, die eine starke antibakterielle und antimykotische Aktivität zeigen. Diese Derivate könnten zur Entwicklung neuer Antibiotika führen, die gegen eine Vielzahl von pathogenen Mikroorganismen wirksam sind .
Organische Elektronik: Halbleiter
Im Bereich der organischen Elektronik spielen Thiophen-basierte Moleküle eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter. This compound kann als Baustein für organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) dienen und zur Entwicklung flexibler, leichter und effizienter elektronischer Geräte beitragen .
Korrosionsschutz
Industrielle Anwendungen von Thiophenderivaten umfassen ihre Verwendung als Korrosionsschutzmittel. Durch die Einarbeitung von this compound in Beschichtungen oder Behandlungen ist es möglich, die Haltbarkeit und Lebensdauer von Metalloberflächen, insbesondere in rauen Umgebungen, zu verbessern .
Entzündungshemmende und schmerzlindernde Wirkungen
Thiophenderivate sind bekannt für ihre entzündungshemmenden und schmerzlindernden Wirkungen. This compound könnte zur Synthese von Verbindungen mit diesen Eigenschaften verwendet werden, was möglicherweise zu neuen nichtsteroidalen Antirheumatika (NSAIDs) führt, die Schmerzlinderung bieten und Entzündungen reduzieren .
Antioxidative Anwendungen
Die Forschung hat gezeigt, dass Thiophenderivate eine starke antioxidative Aktivität zeigen können. Diese Eigenschaften machen sie für die Verwendung in Pharmazeutika oder Nahrungsergänzungsmitteln geeignet, die darauf abzielen, oxidativen Stress und damit verbundene Krankheiten zu bekämpfen .
Anti-atherosklerotische Therapie
Schließlich ist das anti-atherosklerotische Potenzial von Thiophenderivaten ein weiterer interessanter Bereich. Diese Verbindungen könnten eine Rolle bei der Vorbeugung oder Behandlung von Atherosklerose spielen, einem Zustand, der durch die Ansammlung von Fetten, Cholesterin und anderen Substanzen in und auf den Arterienwänden gekennzeichnet ist .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-methoxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVVUILGDRRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380889 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65369-22-4 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)
![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)
![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)
![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)


![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)


![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
